![molecular formula C26H19BrN4O B2658302 (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol CAS No. 392251-55-7](/img/structure/B2658302.png)
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol
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Description
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol is a novel organic compound with potential applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential therapeutic properties. In
Scientific Research Applications
Anticancer Properties
Compounds similar to (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol have been studied for their potent cytotoxicity towards various cancer cells. For instance, certain thioaryl naphthylmethanone oxime ether analogs have demonstrated significant inhibition of cancer stem cell populations and tumor regression in mouse models. These compounds, including a similar compound MND, have shown to induce apoptosis and inhibit migration and invasion of cancer cells, without directly inhibiting EGFR or other related receptor tyrosine kinases (Chakravarti et al., 2014).
Spectroscopic Properties
Studies on styrylquinolinium dyes, which are structurally related to the compound , have revealed insights into their crystal structure and spectroscopic properties. These compounds, such as 4-{(E)-2-[4-(dimethylamino)naphthalen-1-yl]ethenyl}-1-methylquinolinium iodide, exhibit significant charge transfer band shifting and large Stokes shifts, indicating their potential in spectroscopic applications (Bakalska et al., 2017).
Antimicrobial Activity
Similar compounds have also shown promising antimicrobial activities. For example, certain synthesized compounds including 1-(2-aza-2-[4-phenyldiazenyl)-(1,3-thiazol-2-yl)]amino}vinyl)-naphthalene-2-ol have demonstrated high inhibition of gram-positive and gram-negative bacteria growth (Abdelhamid et al., 2008).
Antituberculosis Activity
Compounds like 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols, structurally related to (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol, have been identified with high antituberculosis activity. One such compound is in the final stages of clinical trials for use in treating tuberculosis (Omel’kov et al., 2019).
Hydroboration Catalyst
Cationic rhodium complexes of similar compounds have been used to catalyze the hydroboration of olefins like indene and styrenes, showing high yields and regioselectivity with enantiomer excesses of up to 97% (McCarthy et al., 2000).
Chemical Sensing
Naphthalene derivatives, such as 2-hydroxy-α-naphthaldehyde-(2′-methylquinoline-4′-formyl) hydrazone, have been designed and synthesized as fluorescent chemosensors for metal ions like Al3+ and Zn2+. These sensors show large fluorescence enhancement upon metal ion detection, indicating their potential in chemical sensing applications (Qin et al., 2015).
properties
IUPAC Name |
2-[(E)-N-[(6-bromo-4-phenylquinazolin-2-yl)amino]-C-methylcarbonimidoyl]naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4O/c1-16(20-13-11-17-7-5-6-10-21(17)25(20)32)30-31-26-28-23-14-12-19(27)15-22(23)24(29-26)18-8-3-2-4-9-18/h2-15,32H,1H3,(H,28,29,31)/b30-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEIAJPLCWGWLO-OKCVXOCRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C4=C(C5=CC=CC=C5C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C4=C(C5=CC=CC=C5C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol |
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